

Torsional Angle and Conformation of 2,4'-Dinitrophenyl: A Technical Guide

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Compound of Interest

Compound Name: 2,4'-Dinitrophenyl

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Abstract

This technical guide provides an in-depth analysis of the torsional angle and conformational preferences of **2,4'-dinitrophenyl**. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this document outlines the established experimental and computational methodologies that are employed for such determinations. Detailed protocols for single-crystal X-ray diffraction and gas-phase electron diffraction are presented, alongside a comprehensive workflow for theoretical conformational analysis using Density Functional Theory (DFT). The guide also includes illustrative data tables and visualizations to provide a framework for the expected outcomes of such studies.

Introduction

The conformational flexibility of biaryl compounds, dictated by the torsional (or dihedral) angle between the two aromatic rings, is a critical determinant of their chemical and physical properties. This is of particular importance in drug development, where the three-dimensional structure of a molecule governs its interaction with biological targets. **2,4'-Dinitrophenyl**, with its asymmetric substitution pattern, presents an interesting case for conformational analysis. The steric and electronic effects of the nitro groups are expected to significantly influence the preferred torsional angle and the energy barrier to rotation around the central C-C bond.

Understanding the conformational landscape of **2,4'-dinitrobiphenyl** is crucial for predicting its molecular packing in the solid state, its behavior in solution, and its potential biological activity. This guide serves as a comprehensive resource for researchers aiming to elucidate the structure of this and similar biaryl molecules.

Experimental Determination of Torsional Angle

The precise measurement of torsional angles in molecules is primarily achieved through single-crystal X-ray diffraction for the solid state and gas-phase electron diffraction for the gaseous state.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique for determining the precise atomic arrangement within a crystalline solid.^{[1][2][3]} By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsional angles, can be constructed.

- **Crystal Growth:** High-quality single crystals of **2,4'-dinitrobiphenyl** are required. This can be achieved through various methods, such as slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.^[4] The choice of solvent is critical and typically involves screening various options in which the compound is moderately soluble.^[4]
- **Crystal Mounting:** A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and improve diffraction quality. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- **Data Processing:** The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, high-resolution structure. The torsional

angle between the two phenyl rings of **2,4'-dinitrobiphenyl** can then be directly measured from this refined structure.

Illustrative Data Presentation: Crystallographic Data for **2,4'-Dinitrobiphenyl**

The following table presents hypothetical data that would be obtained from a successful SC-XRD experiment, as no published data currently exists for **2,4'-dinitrobiphenyl**.

Parameter	Illustrative Value
Chemical Formula	C ₁₂ H ₈ N ₂ O ₄
Formula Weight	244.21 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.521
b (Å)	12.345
c (Å)	9.876
β (°)	105.3
Volume (Å ³)	1002.3
Z	4
Density (calculated)	1.618 g/cm ³
Torsional Angle (C2-C1-C1'-C2')	55.8°

Gas-Phase Electron Diffraction (GED)

GED is a technique used to determine the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.[5][6] This method is particularly valuable for studying the intrinsic conformational preferences of molecules.

- **Sample Introduction:** A gaseous sample of **2,4'-dinitrobiphenyl** is introduced into a high-vacuum chamber. This is typically achieved by heating the solid compound to produce a

sufficient vapor pressure.[7][8]

- **Electron Beam Interaction:** A high-energy beam of electrons is fired at the gaseous molecules. The electrons are scattered by the electrostatic potential of the atoms in the molecules.
- **Diffraction Pattern Recording:** The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.[5]
- **Data Analysis:** The intensity of the scattered electrons as a function of the scattering angle is analyzed. This data is used to generate a radial distribution curve, which gives information about the distances between all pairs of atoms in the molecule.
- **Structure Refinement:** A molecular model is constructed, and the theoretical diffraction pattern is calculated and compared to the experimental pattern. The geometric parameters of the model, including the torsional angle, are refined to obtain the best fit with the experimental data.

Illustrative Data Presentation: Gas-Phase Structural Parameters for **2,4'-Dinitrobiphenyl**

The following table presents hypothetical data that would be obtained from a successful GED experiment.

Parameter	Illustrative Value
Torsional Angle (φ)	$48.5^\circ \pm 2.5^\circ$
C-C (phenyl) (\AA)	1.398 ± 0.003
C-C (inter-ring) (\AA)	1.495 ± 0.005
C-N (\AA)	1.470 ± 0.004
N-O (\AA)	1.225 ± 0.003
Rotational Barrier (0°)	7.5 kJ/mol
Rotational Barrier (90°)	9.2 kJ/mol

Computational Conformational Analysis

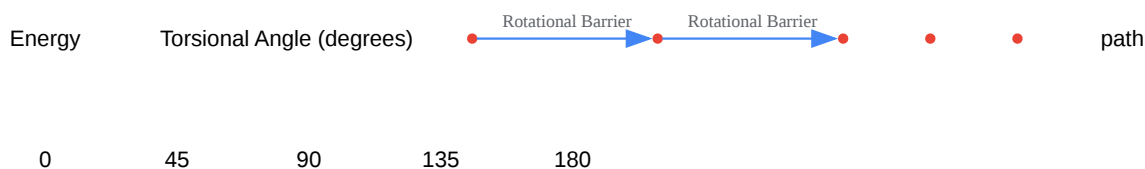
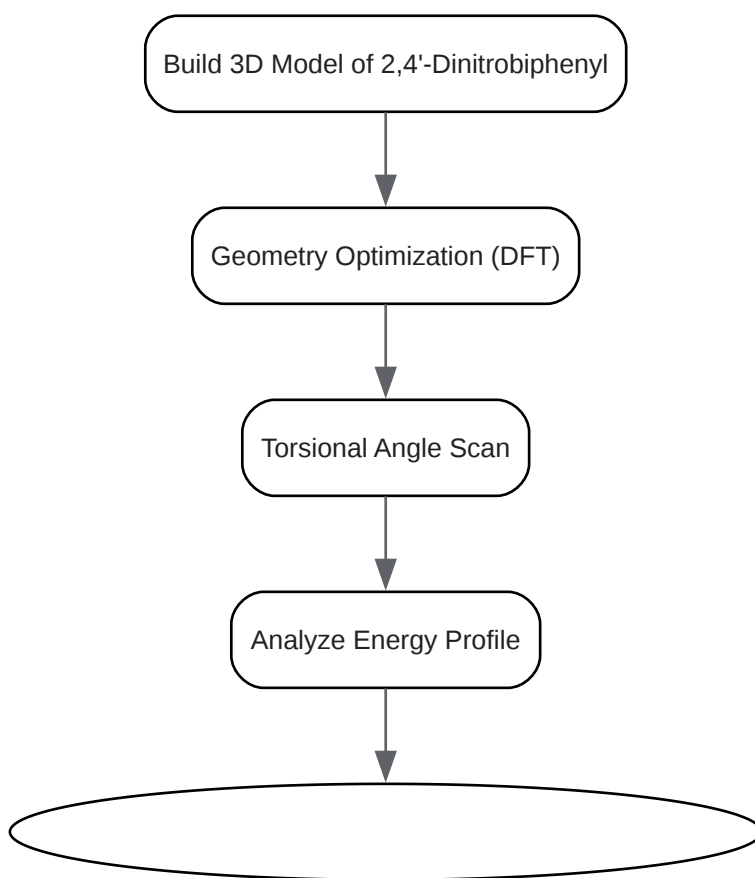
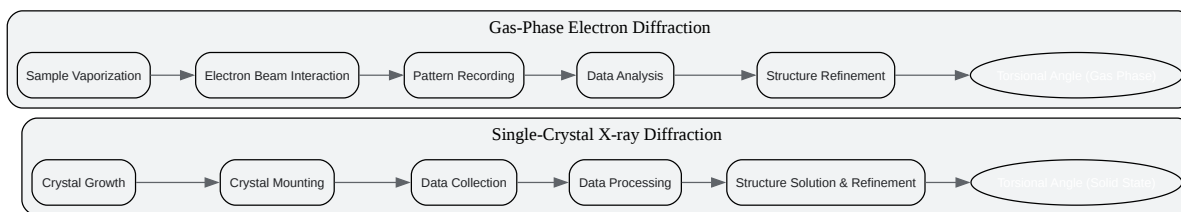
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the conformational preferences and rotational energy barriers of molecules.^{[9][10]}

Theoretical Methodology

- **Model Building:** A 3D model of the **2,4'-dinitrobiphenyl** molecule is constructed.
- **Geometry Optimization:** The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).^[11]
- **Torsional Scan:** To determine the rotational energy profile, a relaxed potential energy surface scan is performed. The torsional angle between the two phenyl rings is systematically varied (e.g., in 10° increments from 0° to 180°), and at each step, the rest of the molecule's geometry is optimized.^[12]
- **Analysis:** The energy of the molecule is plotted against the torsional angle. The minimum on this plot corresponds to the most stable conformation, and the energy differences between the minima and the maxima represent the rotational energy barriers.

Visualizations

Experimental Workflows



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